Cas no 951891-40-0 (8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic acid)

8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic acid is a fluorinated aromatic keto acid derivative with potential applications in organic synthesis and pharmaceutical research. Its structure features a chloro-fluorophenyl moiety linked to an aliphatic carboxylic acid via a ketone bridge, offering versatility as an intermediate in the development of bioactive compounds. The presence of both electron-withdrawing groups (chloro and fluoro) enhances its reactivity in electrophilic and nucleophilic substitution reactions. This compound is particularly valuable for constructing complex molecules due to its balanced lipophilicity and functional group compatibility. It is typically used under controlled conditions, with purity and stability being critical for reproducible results in synthetic workflows.
8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic acid structure
951891-40-0 structure
Product Name:8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic acid
CAS No:951891-40-0
MF:C14H16ClFO3
MW:286.726447105408
CID:4722569
Update Time:2025-06-07

8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic acid Chemical and Physical Properties

Names and Identifiers

    • 8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic acid
    • 7207f
    • Inchi: 1S/C14H16ClFO3/c15-10-6-5-7-11(16)14(10)12(17)8-3-1-2-4-9-13(18)19/h5-7H,1-4,8-9H2,(H,18,19)
    • InChI Key: VBUFYAJUGNRGIB-UHFFFAOYSA-N
    • SMILES: ClC1C=CC=C(C=1C(CCCCCCC(=O)O)=O)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 8
  • Complexity: 309
  • Topological Polar Surface Area: 54.4

8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic acid Pricemore >>

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Additional information on 8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic acid

Professional Introduction to 8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic Acid (CAS No. 951891-40-0)

8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic acid, identified by its Chemical Abstracts Service (CAS) number 951891-40-0, is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural features, presents a promising candidate for various applications, particularly in the development of novel therapeutic agents and biochemical studies.

The molecular structure of 8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic acid consists of an octanoic acid backbone modified with a chloro and fluoro-substituted phenyl group at the 2-position. This specific arrangement of functional groups imparts distinct chemical properties, making it a valuable intermediate in synthetic chemistry. The presence of both chloro and fluoro atoms enhances the compound's reactivity, facilitating its incorporation into more complex molecular architectures.

In recent years, there has been a growing interest in exploring the pharmacological potential of compounds with similar structural motifs. The combination of a carboxylic acid group and a substituted aromatic ring has been shown to exhibit various biological activities. For instance, studies have indicated that such compounds may interact with specific enzymatic targets, potentially leading to applications in the treatment of inflammatory diseases, metabolic disorders, and even certain types of cancer.

One of the most compelling aspects of 8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic acid is its versatility as a building block in drug discovery. Researchers have leveraged its structural framework to design and synthesize derivatives with enhanced potency and selectivity. The fluoro substituent, in particular, has been recognized for its ability to improve metabolic stability and binding affinity, key factors in the development of effective pharmaceuticals.

Recent advancements in computational chemistry have further accelerated the exploration of this compound's properties. Molecular modeling techniques have allowed scientists to predict how 8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic acid might interact with biological targets at the atomic level. These simulations have provided valuable insights into its potential pharmacological effects and have guided the optimization of its chemical structure for better therapeutic outcomes.

The synthesis of 8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic acid involves multi-step organic reactions that require precise control over reaction conditions. The introduction of both chloro and fluoro groups necessitates careful selection of reagents and catalysts to ensure high yield and purity. Advances in synthetic methodologies have made it possible to produce this compound with increasing efficiency, reducing costs and environmental impact.

In addition to its pharmaceutical applications, 8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic acid has shown promise in materials science. Its unique chemical properties make it suitable for use in polymer synthesis and as an additive in specialty coatings. These applications highlight the broad utility of this compound beyond traditional medicinal chemistry.

The regulatory landscape for such compounds is another critical consideration. While 8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic acid is not classified as a hazardous or controlled substance, adherence to good manufacturing practices (GMP) is essential to ensure safety and quality throughout its production and handling. Regulatory agencies continue to monitor the development and use of new chemical entities like this one to assess their potential benefits and risks.

Future research directions for 8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic acid include exploring its role in drug delivery systems and nanotechnology. The ability to modify its physical properties through functionalization offers exciting possibilities for targeted therapies and improved bioavailability. As our understanding of molecular interactions grows, so too does the potential for this compound to contribute to innovative solutions in medicine and beyond.

In conclusion, 8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic acid (CAS No. 951891-40-0) is a multifaceted compound with significant implications for both academic research and industrial applications. Its unique structural features, combined with recent advancements in synthetic chemistry and computational modeling, position it as a valuable asset in the pursuit of new pharmaceuticals and advanced materials. As scientists continue to uncover its potential, the applications of this compound are likely to expand, further solidifying its importance in the chemical sciences.

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